molecular formula C19H13ClN2OS B3036874 5-Chloro-2-{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}-1,3-benzoxazole CAS No. 400084-19-7

5-Chloro-2-{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}-1,3-benzoxazole

Cat. No.: B3036874
CAS No.: 400084-19-7
M. Wt: 352.8 g/mol
InChI Key: PDRACKCPCZTNKL-UHFFFAOYSA-N
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Description

5-Chloro-2-{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}-1,3-benzoxazole is a versatile chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazole core, which is a heterocyclic aromatic organic compound, combined with a pyridine ring and a sulfanyl group attached to a methylphenyl moiety. The presence of chlorine adds to its reactivity and potential for diverse chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}-1,3-benzoxazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoxazole Core: This can be achieved by cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced by reacting the intermediate with a thiol derivative, often under basic conditions.

    Chlorination: The final step involves the chlorination of the compound, which can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Nucleophiles: Amines, thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation of the sulfanyl group.

    Amines: From reduction of nitro groups.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

5-Chloro-2-{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}-1,3-benzoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methylphenol: Shares the chloro and phenyl groups but lacks the benzoxazole and pyridine rings.

    2-(4-Methylsulfonylphenyl)indole: Contains a similar sulfanyl group but has an indole core instead of benzoxazole.

Uniqueness

5-Chloro-2-{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}-1,3-benzoxazole is unique due to its combination of a benzoxazole core with a pyridine ring and a sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-chloro-2-[2-(4-methylphenyl)sulfanylpyridin-3-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2OS/c1-12-4-7-14(8-5-12)24-19-15(3-2-10-21-19)18-22-16-11-13(20)6-9-17(16)23-18/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRACKCPCZTNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=CC=N2)C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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